molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

Neopentyl glycol

Cat. No.: B033123
CAS No.: 126-30-7
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Description

Neopentyl glycol (NPG; 2,2-dimethyl-1,3-propanediol) is a branched diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol . Its unique structure—featuring two hydroxyl groups on a central carbon atom flanked by two methyl groups—confers exceptional thermal stability, chemical resistance, and low viscosity in polymer applications. NPG is widely used in coatings, adhesives, unsaturated polyester resins (UPRs), and deep eutectic solvents (DES) due to its ability to enhance material durability and flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coatings and Resins

NPG is primarily used in the formulation of high-performance coating resins. It enhances the stability of these resins against heat, light, and moisture. The polyesters synthesized from NPG with various di-acids are employed in paints and varnishes due to their excellent durability and resistance to oxidation .

Property NPG-Based Resins Conventional Resins
Thermal StabilityHighModerate
Light ResistanceExcellentVariable
Hydrolysis ResistanceStrongWeak

Synthetic Lubricants

NPG is utilized in the production of synthetic lubricants, which provide superior performance under extreme conditions compared to conventional mineral oils. The diesters derived from NPG exhibit improved fire safety characteristics and better viscosity profiles .

Thermal Energy Storage

NPG has been studied as an active supporting medium in shape-stabilized phase change materials (SSPCMs). Research indicates that NPG can enhance the thermal properties of composites when combined with n-alkanes like docosane. The resulting materials demonstrate significant latent heat storage capabilities, making them suitable for thermal energy storage applications .

Case Study: NPG-Docosane Composites

  • Objective: To evaluate the thermal stability and shape stability of NPG-docosane composites.
  • Findings: Composites achieved a maximum latent heat of 210.74 J/g at optimal compositions, indicating high efficiency for thermal energy applications.

Plasticizers

NPG serves as a plasticizer in various polymer formulations. Its non-polar nature helps improve the flexibility and processability of plastics without compromising their mechanical properties .

Comparison of Plasticizer Performance

Plasticizer Type Flexibility Volatility
NPG-Based PlasticizersHighLow
Conventional PlasticizersModerateHigh

Pharmaceuticals and Cosmetics

In pharmaceuticals, NPG is used as an excipient in drug formulations due to its compatibility with various active ingredients. Its role in enhancing solubility and stability makes it an essential component in many formulations . Additionally, NPG's properties are beneficial in cosmetics for improving texture and stability.

Environmental Applications

Recent studies have explored the use of NPG-derived compounds as biodegradable lubricants and insulating oils. For instance, palm-based NPG diesters have shown potential as environmentally friendly insulating oils with superior fire safety compared to traditional mineral oils .

Mechanism of Action

Neopentyl glycol exerts its effects primarily through its chemical reactivity. The two reactive primary alcohol hydroxyl groups in its symmetrical structure allow it to participate in various chemical reactions, enhancing the stability and functionality of the resulting compounds. For example, in esterification reactions, this compound reacts with carboxylic acids to form esters, which are more stable towards hydrolysis and oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neopentyl Glycol vs. Propylene Glycol

  • Viscosity Reduction in UPRs :
    NPG significantly reduces viscosity in isosorbide-based UPRs compared to propylene glycol. For example:

    Sample (UPR) Viscosity at 25°C (Pa·s) Viscosity at 55°C (Pa·s) Activation Energy of Flow (Eaη)
    UPR-IS (Isosorbide) 20× reference 8× reference High
    UPR-PG/IS (50% PG) 5× lower 3× lower ~5× lower Eaη
    UPR-NPG/IS (50% NPG) 8× lower 4× lower ~8× lower Eaη

    NPG’s branched structure enhances chain flexibility, reducing intermolecular interactions more effectively than propylene glycol .

  • Thermal Stability :
    Polyesters synthesized with NPG exhibit higher glass transition temperatures (Tg ) compared to those using propylene glycol. For instance, NPG-based polyesters achieve Tg > 100°C , whereas propylene glycol derivatives typically show Tg < 80°C .

This compound vs. Isosorbide

  • Viscosity Trade-offs :
    While isosorbide (a bio-based glycol) improves heat resistance, its rigid cyclic structure increases UPR viscosity. Blending isosorbide with NPG (50:50 molar ratio) reduces viscosity by 80% at 25°C while retaining thermal stability .

  • Sustainability :
    Isosorbide is renewable but requires viscosity modifiers like NPG for practical processing, highlighting NPG’s role as a performance enhancer in green chemistry .

This compound vs. Ethylene/Diethylene Glycol

  • Polyester Performance :
    Ethylene glycol (EG) and diethylene glycol (DEG) produce polyesters with lower molecular weights (~2,000 g/mol) and reduced chemical resistance. NPG alone achieves molecular weights up to 2,500 g/mol and superior hydrolytic stability, making it preferred for high-performance coatings .

This compound Boronic Esters vs. MIDA-Boronates

  • Suzuki-Miyaura Cross-Coupling :
    NPG boronic esters (e.g., this compound diisostearate) demonstrate comparable reactivity to MIDA-boronates (~80% yield) but are easier to synthesize. Their stability under catalytic conditions (e.g., with RuPhos ligands) makes them cost-effective alternatives for pharmaceutical intermediates .

NPG in Deep Eutectic Solvents (DES) vs. Other Plastic Crystals

  • Phase Behavior: NPG forms DES with L-menthol and choline chloride, showing melting point depressions of ΔT = 30–50°C—comparable to non-ideal eutectic systems. This contrasts with neopentyl alcohol and pivalic acid, which exhibit weaker eutectic effects .
  • Dielectric Properties: NPG’s plastic crystalline phase (transition at 315 K) enables proton conductivity (~10⁻⁴ S/cm at 402 K), outperforming rigid analogs like hydrogenated bisphenol-A in electrochemical applications .

Key Research Findings

Catalytic Efficiency :
Sodium bisulfate-catalyzed synthesis of NPG dimethacrylate achieves 94% yield under optimized conditions (110–115°C, 2.3:1 methacrylic acid/NPG ratio), surpassing traditional acid catalysts in sustainability .

Biomedical Applications: NPG derivatives like decyl maltose this compound (DMNG) stabilize membrane proteins (e.g., AlkB monooxygenase) with >90% activity retention, outperforming detergents like LDAO .

Environmental Impact: NPG is non-toxic (ECETOC Class 1) and biodegradable, aligning with EU-LCI guidelines for industrial use .

Biological Activity

Neopentyl glycol (NPG), a diol compound with the chemical formula C5H12O3C_5H_{12}O_3, is primarily used in the production of resins, plastics, and as a solvent. Its biological activity has been a subject of various studies, particularly concerning its toxicity and effects on living organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its branched structure, which contributes to its unique physical and chemical properties. It is commonly used in:

  • Polyester resins : Enhancing thermal stability.
  • Coatings : Providing gloss and durability.
  • Plasticizers : Improving flexibility.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In a study examining repeated dose toxicity in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 100mg/kg/day100\,mg/kg/day . The following table summarizes the findings related to acute toxicity:

Parameter Dose (mg/kg) Observed Effects
NOAEL100No toxic effects observed
300Elevated liver/kidney weightsMild changes in organ weights
1000Hypertrophy of liver; renal changesHistopathological changes noted

Genotoxicity

This compound has been shown to be non-genotoxic. Studies conducted on various organisms have indicated no significant genotoxic effects, suggesting that it does not cause DNA damage .

Biological Activity in Aquatic Organisms

This compound has been evaluated for its environmental impact, particularly on aquatic life. It has been found to be non-toxic to fish, daphnids, and algae, indicating a favorable profile for ecological safety .

Table: Ecotoxicity Data

Organism Concentration Tested (mg/L) Effect Observed
Fish (e.g., Danio rerio)1000No mortality observed
Daphnia (e.g., Daphnia magna)1000No significant effects
Algae (e.g., Pseudokirchneriella subcapitata)1000No growth inhibition

Case Studies

  • Repeated Dose Toxicity Study : A study involving male and female rats receiving doses of this compound (300 mg/kg and 1000 mg/kg) revealed elevated liver and kidney weights. Histopathological examinations indicated changes such as protein casts and basophilic changes in renal tubules at higher doses .
  • Environmental Impact Assessment : In a study assessing the impact of this compound on aquatic ecosystems, researchers found no adverse effects on fish or invertebrate populations at tested concentrations up to 1000 mg/L. This supports its classification as a low-risk substance for aquatic environments .

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Studies involving glucoside-neopentyl glycol amphiphiles have shown their effectiveness in stabilizing membrane proteins during crystallization processes . These amphiphiles facilitate the formation of stable protein-detergent complexes crucial for structural biology research.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of neopentyl glycol (NPG) that influence experimental design in material science?

NPG's high melting point (127°C), boiling point (208°C), and low vapor pressure (0.22 mmHg at 20°C) necessitate controlled thermal conditions during synthesis and characterization. Its molecular structure (C₅H₁₂O₂) and water solubility affect solvent selection in polymer synthesis. Researchers must account for its hygroscopic nature to avoid unintended hydration during storage or reactions .

Q. How can researchers mitigate discrepancies in toxicity data for NPG, particularly in animal studies?

NPG's nephrotoxicity in male rats (linked to α2u-globulin) is irrelevant to humans, highlighting the need for species-specific models. Methodological adjustments include:

  • Using female rodents or non-rodent species for human-relevant toxicity assessments.
  • Validating dose thresholds (e.g., 1000 mg/kg/day) to avoid confounding factors like gender-specific metabolic pathways .

Q. What standardized protocols exist for measuring NPG’s heat capacity, and why is this critical for polymer research?

Differential scanning calorimetry (DSC) under inert atmospheres is recommended to prevent oxidation. NPG's heat capacity impacts its role as a plasticizer in polyesters, where thermal stability dictates polymer performance. Calibration against NIST reference data ensures reproducibility .

Advanced Research Questions

Q. How do contradictions in NPG’s genotoxicity data influence risk assessment frameworks?

While in vitro assays show no mutagenic potential (Ames test), gaps in inhalation toxicity data (e.g., lack of human studies) require tiered testing strategies:

  • Step 1: Validate OECD TG 403 inhalation models using vapor-saturated atmospheres (140 mg/m³).
  • Step 2: Cross-reference REACH-registered oral toxicity data with new inhalation datasets to refine EU-LCI values .

Q. What experimental designs resolve the mechanistic ambiguity in NPG’s barocaloric effects observed in plastic crystal phases?

Near-spherical formation in barocaloric NPG requires:

  • Pressure-controlled XRD: To map structural transitions under dynamic compression (0.1–0.3 MPa).
  • In situ calorimetry: Correlate entropy changes with lattice dynamics. Contradictions in phase behavior under varying pressures highlight the need for multi-scale modeling .

Q. How can synthesis routes for NPG derivatives (e.g., hydroxypivalic acid monoesters) be optimized for scalability?

Co-production methods using fixed-bed reactors (35–50°C, NaOH catalyst) improve yield by:

  • Maintaining pH 9.5–10.5 during aldol condensation of isobutyraldehyde and formaldehyde.
  • Implementing vacuum distillation (0.1–0.3 MPa) to separate NPG from byproducts. Validation via GC-MS ensures purity >99% .

Q. Methodological Challenges and Solutions

Q. Why do existing EU-LCI values for NPG lack harmonization, and how can researchers address this?

Disparate classifications (e.g., Eye Dam. 1 vs. Skin Irrit. 2 under CLP) stem from limited human exposure data. Proposals include:

  • Integrated toxicokinetic modeling: Using Gessner et al. (1960) absorption/excretion rates to extrapolate inhalation risks.
  • Epidemiological collaboration: Partnering with industries to monitor occupational exposure in resin manufacturing .

Q. What advanced characterization techniques validate NPG’s role in UV-curable coatings?

For NPG diacrylate (NPGDA):

  • FTIR-ATR: Tracks acrylate group conversion during photopolymerization.
  • Nanoindentation: Quantifies crosslinking density effects on mechanical properties. Contradictions in curing efficiency (e.g., oxygen inhibition) are resolved using inert UV chambers .

Q. Data Gaps and Future Directions

  • Odor threshold studies: NPG’s sweetish odor lacks quantitative thresholds, necessitating olfactometry trials .
  • Chronic inhalation models: Prioritized by OECD to address REACH data gaps .

Properties

IUPAC Name

2,2-dimethylpropane-1,3-diol
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InChI

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3
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InChI Key

SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CO)CO
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Molecular Formula

C5H12O2, Array
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Related CAS

77498-68-1
Record name Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8027036
Record name 2,2-Dimethylpropane-1,3-diol
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Molecular Weight

104.15 g/mol
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Physical Description

2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Record name 1,3-Propanediol, 2,2-dimethyl-
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Boiling Point

406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C
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Flash Point

225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C
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Solubility

In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83
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Density

1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

3.6 (Air =1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30
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Impurities

Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol.
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Color/Form

Needles from benzene, Crystalline solid

CAS No.

126-30-7
Record name 2,2-DIMETHYLPROPANE-1,3-DIOL
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Melting Point

260.6 °F (USCG, 1999), 129.3 °C, 127 °C
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Synthesis routes and methods I

Procedure details

To a solution of (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (77 mg, 0.20 mmol) in toluene (1.5 mL) was added methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (77 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (6.7 mg, 0.0080 mmol), ethanol (absolute, 0.5 mL), and potassium carbonate (2M solution in water, 0.4 mL, 0.80 mmol). Nitrogen was bubbled through the mixture for 20 min. The mixture was then sealed and heated to 90° C. After 18 h, the mixture was allowed to cool to 23° C., diluted with ethyl acetate (5 mL), and filtered through Celite. The filtrate was dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane) afforded the title compound contaminated with neopentyl glycol.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 4-neck flask was fitted with a variable speed stirrer, thermocouples in combination with a controller, a condenser, a nitrogen in- and outlet, an addition funnel, and a heating mantle. In the flask were placed 77.03 g isophorone diisocyanate and 70 g dry 2-butanone. A mixture of 36.8 g Tegomer D3403 (available from Tego Chemie Service), 80.22 g dry 2-butanone, 23.82 g of Rucoflex S-107-210 (a polyesterdiol resulting from the reaction of adipic acid and neopentyl glycol, available from Ruco Polymers), 59.9 g of acetal-functional intermediate E, described above, 0.22 g tin(II)octanoate, and 21.14 g of acetal functional intermediate D, described above, was added during 1 hour. The mixture was further heated to 85° C. and kept at this temperature for 19 hours. After this time, the isocyanate content of the mixture was below 0.1%. The mixture was cooled to 45° C. and transferred to a 2 I round-bottom flask with baffles and the above-mentioned equipment. The stirring speed was set to 350 RPM and 435 g water were added at a rate of 2.7 ml/min. When the addition of water was complete, the emulsion was transferred to a 2 I flask fifted with the above-mentioned equipment and a distillation head. The temperature was maintained at 45° C. A vacuum pump was connected to the flask and the pressure was gradually lowered until substantially all 2-butanone was distilled off.
Name
nitrogen in
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.03 g
Type
reactant
Reaction Step Two
Quantity
80.22 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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